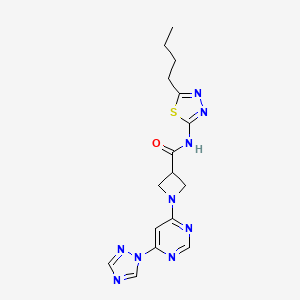![molecular formula C17H15NO5 B2363665 2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid CAS No. 871322-87-1](/img/structure/B2363665.png)
2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a unique structure with a dioxine ring fused to a benzoic acid moiety, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid typically involves multiple steps starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to its fewer side reactions and higher yield with increased purity, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting DNA repair pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
- 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
- 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine
Uniqueness
2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid is unique due to its specific substitution pattern and the presence of both a dioxine ring and a carboxamido group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
2-[(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10-15(23-14-9-5-4-8-13(14)22-10)16(19)18-12-7-3-2-6-11(12)17(20)21/h2-10,15H,1H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOJQGBDLMCBMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2363584.png)

![6,7-dimethyl5-(3,4-dichlorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2363588.png)
![4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2363589.png)
![morpholin-4-yl-(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methanone](/img/structure/B2363590.png)


![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2363597.png)


![(2R,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2363603.png)
![5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2363605.png)
